molecular formula C9H14O B3178740 Nona-1,8-dien-5-one CAS No. 74912-33-7

Nona-1,8-dien-5-one

Cat. No. B3178740
CAS RN: 74912-33-7
M. Wt: 138.21 g/mol
InChI Key: YMNUETQQDKREEP-UHFFFAOYSA-N
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Patent
US08143403B2

Procedure details

In an oven-dried 500 mL round-bottomed flask (t=g) was added 4-Pentenoyl chloride (6.04 mL, 54.7 mmol) in THF (80 mL) to give a tan solution. After cooling to −78° C., 3-Butenylmagnesium bromide (115 mL, 57.5 mmol) was added via syringe over 90 min. After warming to room temperature for 3 hours, the reaction was quenched with saturated NH4Cl solution. THF was stripped off and the remaining was extracted with EtOAc. The organic layer was washed with brine, dried with Na2SO4, and concentrated to a slightly yellow oil. Purification (two batches) by FCC up to 40% Et2O/hexane afforded the product as a colorless oil: (5.13 g, 68%). 1H NMR (400 MHz, CDCl3) δ 5.84-5.68 (m, 2H), 5.05-4.90 (m, 4H), 2.49 (t, J=7.4 Hz, 4H), 2.35-2.20 (m, 4H).
Quantity
6.04 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:6])[CH2:2][CH2:3][CH:4]=[CH2:5].[CH2:8]([Mg]Br)[CH2:9][CH:10]=[CH2:11]>C1COCC1>[CH2:5]=[CH:4][CH2:3][CH2:2][C:1](=[O:6])[CH2:11][CH2:10][CH:9]=[CH2:8]

Inputs

Step One
Name
Quantity
6.04 mL
Type
reactant
Smiles
C(CCC=C)(=O)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
115 mL
Type
reactant
Smiles
C(CC=C)[Mg]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a tan solution
TEMPERATURE
Type
TEMPERATURE
Details
After warming to room temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
the remaining was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a slightly yellow oil
CUSTOM
Type
CUSTOM
Details
Purification (two batches) by FCC up to 40% Et2O/hexane

Outcomes

Product
Name
Type
product
Smiles
C=CCCC(CCC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.